Cas no 873450-23-8 (2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid)
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 2-(4-morpholinyl)-4-(trifluoromethyl)-
- 2-Morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylicacid
- 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-Morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- MFCD13188015
- 2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid
- 873450-23-8
- AKOS010969454
- 2-(morpholin-4-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- AS-8854
-
- MDL: MFCD13188015
- Inchi: 1S/C10H10F3N3O3/c11-10(12,13)7-6(8(17)18)5-14-9(15-7)16-1-3-19-4-2-16/h5H,1-4H2,(H,17,18)
- InChI Key: QIWOWAMUXJGBCK-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C=NC(=N1)N1CCOCC1)(F)F
Computed Properties
- Exact Mass: 277.06742568Da
- Monoisotopic Mass: 277.06742568Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 75.6Ų
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 088755-1g |
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid |
873450-23-8 | 1g |
$519.00 | 2023-09-06 | ||
| Matrix Scientific | 088755-5g |
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid |
873450-23-8 | 5g |
$1512.00 | 2023-09-06 | ||
| TRC | M067955-250mg |
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid |
873450-23-8 | 250mg |
$ 470.00 | 2022-06-02 | ||
| TRC | M067955-500mg |
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid |
873450-23-8 | 500mg |
$ 785.00 | 2022-06-02 | ||
| Apollo Scientific | PC300673-1g |
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
873450-23-8 | 1g |
£232.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537403-1g |
2-Morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
873450-23-8 | 98% | 1g |
¥1855.00 | 2024-04-27 | |
| Ambeed | A304666-1g |
2-Morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
873450-23-8 | 97% | 1g |
$324.0 | 2025-04-16 | |
| abcr | AB418982-1 g |
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; . |
873450-23-8 | 1 g |
€303.40 | 2023-07-19 | ||
| abcr | AB418982-5 g |
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid; . |
873450-23-8 | 5 g |
€916.40 | 2023-07-19 | ||
| Chemenu | CM526982-1g |
2-Morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
873450-23-8 | 97% | 1g |
$321 | 2023-03-05 |
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid Suppliers
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid
2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid
The compound 2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid (CAS No. 873450-23-8) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in therapeutic agents. The structure of this molecule is characterized by a pyrimidine ring system, which serves as a central scaffold, with substituents that include a morpholino group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid group at position 5. These substituents contribute to the unique physicochemical properties and biological functions of the compound.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The morpholino group at position 2 of this compound is known to enhance the molecule's stability and bioavailability, making it an attractive candidate for drug delivery systems. Additionally, the trifluoromethyl group at position 4 introduces electron-withdrawing effects, which can modulate the electronic properties of the pyrimidine ring and influence its interaction with biological targets such as enzymes or receptors.
The carboxylic acid group at position 5 plays a critical role in the molecule's ability to form hydrogen bonds, which is essential for its binding affinity to target proteins. This feature makes it particularly suitable for applications in peptide mimetics and receptor antagonists. Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such molecules with high accuracy, further facilitating their optimization for therapeutic purposes.
One of the most promising aspects of 2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid is its potential as a lead compound in anticancer drug development. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor growth and metastasis. Furthermore, its ability to penetrate cellular membranes efficiently makes it a strong candidate for targeted drug delivery systems.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and oxidation steps. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields, making it an efficient method for large-scale production. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
Another area where this compound has shown potential is in the field of antiviral research. Its ability to inhibit viral replication mechanisms has been explored in recent studies, particularly against emerging pathogens such as coronaviruses. The incorporation of trifluoromethyl groups into antiviral agents has been shown to enhance their potency and resistance to enzymatic degradation, making this compound a valuable addition to antiviral drug pipelines.
The structural versatility of 2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid also lends itself well to further chemical modifications. For instance, substituting the morpholino group with other heterocyclic moieties or modifying the trifluoromethyl group with different electron-withdrawing or donating groups could lead to new compounds with enhanced biological activities. Such modifications are currently being explored in academic and industrial research settings.
In conclusion, 2-Morpholin-4-yl-4-(trifluoromethyl)-pyrimidine-5-carboxylic acid (CAS No. 873450-23-8) represents a cutting-edge molecule with immense potential in medicinal chemistry and drug discovery. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in the development of novel therapeutic agents for cancer, infectious diseases, and beyond.
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